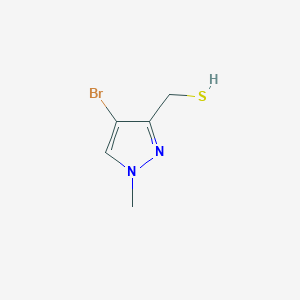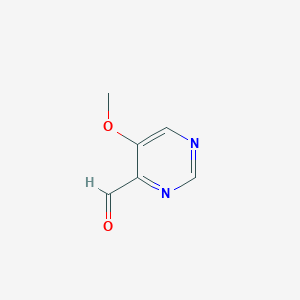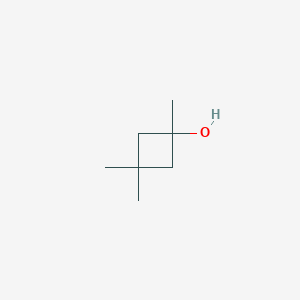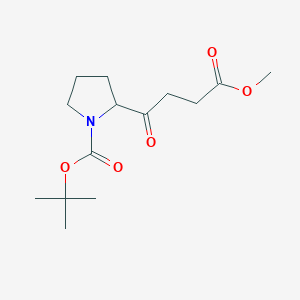![molecular formula C7H16Cl2F2N2OS B13498045 {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)
{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a cyclobutyl ring substituted with aminomethyl and difluoromethyl groups, as well as a lambda6-sulfanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclobutyl Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of Aminomethyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents.
Formation of the Lambda6-Sulfanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction reactions can convert the sulfanone moiety to sulfides or thiols.
Substitution: The aminomethyl and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Latanoprost Related Compounds: Compounds like latanoprost acid, which have similar structural features and are used in pharmaceutical applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C7H16Cl2F2N2OS |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
[3,3-difluoro-1-[(methylsulfonimidoyl)methyl]cyclobutyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2OS.2ClH/c1-13(11,12)5-6(4-10)2-7(8,9)3-6;;/h11H,2-5,10H2,1H3;2*1H |
InChI Key |
YBAVETKWIBWIOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1(CC(C1)(F)F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


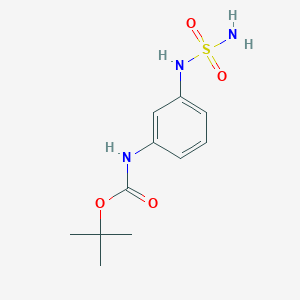
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
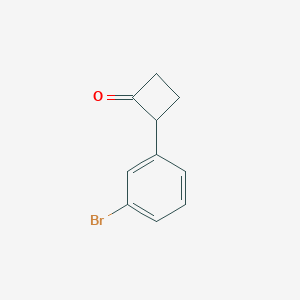
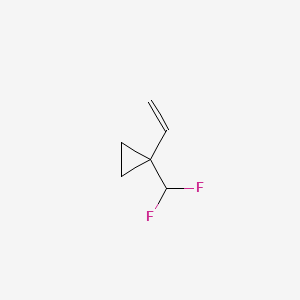
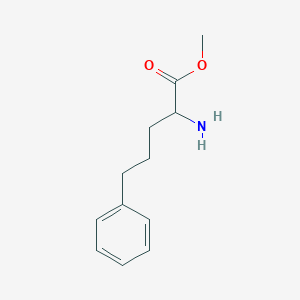
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
